![molecular formula C21H18N6O B4959757 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Compounds containing the pyrazole moiety have been investigated for their potential in cancer treatment. Specifically, derivatives similar to the compound have shown promise in antitumor assays against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) cells . The ability to inhibit tumor growth makes this compound a candidate for further research in oncology.
Antileishmanial and Antimalarial Effects
Pyrazole-bearing compounds are recognized for their pharmacological effects, including activities against parasitic diseases like leishmaniasis and malaria. Some derivatives have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities, showing significant potential as pharmacophores for new treatments .
Neuroprotective Properties
Molecular modeling studies have indicated that pyrazoline compounds, which share a structural similarity with the compound , may act as selective inhibitors at cholinesterase active sites. This suggests a potential role as neuroprotective agents for neurological disorders linked to acetylcholinesterase activity, such as Parkinson’s disease and other age-related conditions .
Antimicrobial and Antibacterial Applications
The pyrazole ring is a common feature in many drugs with antimicrobial and antibacterial properties. The compound’s structure could be leveraged to develop new agents that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .
Insecticidal Uses
Research into novel insecticides has explored pyrazole derivatives as potential agents targeting the ryanodine receptor (RyR), an important site for insecticide action. The compound’s framework could contribute to the design of new insecticides with improved efficacy .
Catalysis in Chemical Reactions
Pincer complexes with pyrazole-based ligands have been used in catalysis for various organic transformations. The compound’s structure could be utilized to develop new catalysts that enhance reaction rates and selectivity in chemical engineering processes .
Drug Design and Pharmaceutical Engineering
Nitrogen-based heterocycles, like the pyrazole ring, are structurally significant in drug design. The compound could play a role in the engineering of pharmaceuticals, particularly in the design of small-molecule drugs with specific therapeutic targets .
Fungicidal Properties
Compounds with pyrazole structures have been used as fungicides to control major plant pathogens. The chemical properties of this compound may be harnessed to create new fungicides that are more effective and environmentally friendly .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as imidazole and pyrazole derivatives, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, often resulting in diverse pharmacological effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c28-21(15-16-5-2-1-3-6-16)24-18-9-7-17(8-10-18)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h1-14H,15H2,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQJFTUIZNDKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide |
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